Octyl 2-methylbenzene-1-sulfonate

Description

Properties

CAS No. |

85293-37-4 |

|---|---|

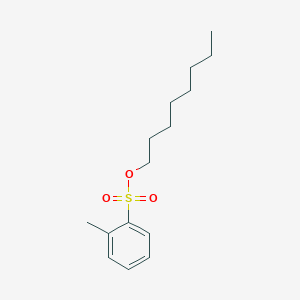

Molecular Formula |

C15H24O3S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

octyl 2-methylbenzenesulfonate |

InChI |

InChI=1S/C15H24O3S/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |

InChI Key |

VCWUPYSGDXTXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-methylbenzene-1-sulfonate typically involves the sulfonation of 2-methylbenzene (toluene) followed by the introduction of an octyl group. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to form 2-methylbenzene-1-sulfonic acid. This intermediate is then reacted with octanol in the presence of a catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the sulfonation of toluene, followed by esterification with octanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: The major product is 2-methylbenzoic acid.

Reduction: Products include 2-methylbenzenesulfonic acid and 2-methylbenzene sulfide.

Scientific Research Applications

Octyl 2-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.

Industry: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of Octyl 2-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules. The octyl group provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on octyl esters and terpenes in essential oils rather than sulfonates. Despite this limitation, the following comparison is based on structural analogs (e.g., octyl esters and alcohols) discussed in :

Table 1: Key Compounds and Their Properties

Key Differences:

Functional Groups: this compound contains a sulfonate (-SO₃⁻) group, unlike the acetate/butyrate esters or alcohols in . This confers higher water solubility and acidity compared to non-ionic octyl esters .

Applications: n-Octanol and octyl acetate are used in fragrances and food additives, whereas sulfonates like this compound are typically surfactants or catalysts.

Biological Activity :

- β-Caryophyllene () exhibits anti-inflammatory effects, but sulfonates are more commonly associated with detergent or pharmaceutical solubilization roles.

Limitations of Available Evidence

The provided materials lack direct information on this compound. and discuss protein biochemistry methods (Laemmli SDS-PAGE and Bradford assay) unrelated to sulfonate chemistry. focuses on essential oil composition, limiting the scope for authoritative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.